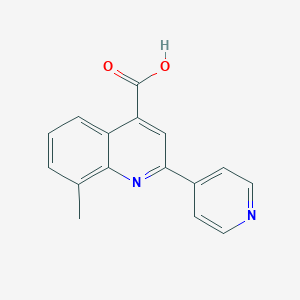

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10-3-2-4-12-13(16(19)20)9-14(18-15(10)12)11-5-7-17-8-6-11/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSIJLUVNKNDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396711 | |

| Record name | 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-42-9 | |

| Record name | 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Substitution with Pyridine Ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 8-Methyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid

- CAS Number : 107027-42-9

- Molecular Formula : C₁₆H₁₂N₂O₂

- Molecular Weight : 264.28 g/mol

- Structure: Features a quinoline backbone with a methyl group at position 8, a pyridin-4-yl substituent at position 2, and a carboxylic acid at position 4 .

Physicochemical Properties :

- Storage : Requires protection from light and moisture (store sealed in dry, room temperature) .

- Hazard Profile : Classified with warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

Comparison with Structural Analogs

Substituent Position Variations in Pyridinyl-Quinoline Derivatives

The position of the pyridinyl substituent significantly influences physicochemical properties and commercial availability. Key analogs include:

Research Findings :

Halogen-Substituted Derivatives

Halogenation introduces steric and electronic effects, altering bioactivity and solubility:

Research Implications :

Methyl Group Position Isomerism

Variations in methyl group placement on the quinoline ring affect molecular geometry:

Biological Activity

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a quinoline core with a methyl-substituted pyridine ring and a carboxylic acid functional group, which contribute to its biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial enzymes and disrupting cell membrane integrity. This is particularly relevant in the context of increasing antibiotic resistance.

- Anticancer Properties : Research indicates that it may interfere with cell signaling pathways that regulate proliferation and apoptosis in cancer cells. This suggests potential use as an anticancer agent, particularly in targeting p53-deficient tumors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | IC50: 10–20 µM | Effective against resistant strains |

| Anticancer | Cancer cell lines | EC50: 5–15 µM | Promising results in vitro |

| Enzyme Inhibition | Specific bacterial enzymes | IC50: 25 µM | Mechanism involves competitive inhibition |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against several Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Research : In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) revealed that this compound induces apoptosis through the mitochondrial pathway. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

- Coordination Chemistry : The compound has also been explored as a ligand in coordination chemistry, forming stable complexes with metal ions (e.g., copper). These complexes exhibited enhanced biological activity, highlighting the importance of metal coordination in modulating the biological effects of quinoline derivatives .

Q & A

Basic: What are the standard synthetic protocols for preparing 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid?

The synthesis typically involves cyclocondensation reactions using precursors like substituted pyridines and quinoline derivatives. A common approach includes the Gould–Jacob or Friedländer quinoline synthesis, where ketones or aldehydes react with aminopyridines under acidic conditions. For example, metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the pyridin-4-yl moiety at the 2-position . Characterization often involves NMR, IR, and mass spectrometry to confirm regioselectivity and purity .

Advanced: How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Optimization may involve screening catalysts (e.g., palladium for cross-coupling), solvents (DMF, toluene), and temperature gradients. For instance, microwave-assisted synthesis can reduce reaction times and enhance yields. Advanced techniques like Design of Experiments (DoE) or response surface methodology (RSM) are recommended to systematically evaluate variables such as pH, reagent stoichiometry, and catalyst loading . Contradictions in yield data across studies may arise from impurities in starting materials or solvent effects, necessitating rigorous quality control .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigning proton environments (e.g., methyl groups at C8, pyridyl protons at C2) .

- X-ray crystallography : Resolving molecular geometry, as demonstrated in related quinoline-carboxylic acid structures .

- FT-IR : Identifying carboxylic acid (-COOH) and pyridyl stretching frequencies .

- ESI-MS : Confirming molecular ion peaks and fragmentation patterns .

Advanced: How can conflicting structural data (e.g., X-ray vs. computational models) be resolved?

Discrepancies between experimental (X-ray) and computational (DFT) geometries often arise from crystal packing forces or solvent interactions. To address this:

- Perform Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data .

- Use polarizable continuum models (PCM) in DFT calculations to simulate solvent effects .

- Validate computational methods against high-resolution crystallographic datasets from analogous compounds .

Basic: How is the antibacterial activity of this compound evaluated?

Standard protocols include:

- MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., E. coli, S. aureus) .

- Time-kill kinetics : Assessing bactericidal vs. bacteriostatic effects.

- Metal complexation studies : Enhanced activity via chelation with Cu(II) or Zn(II) ions, as shown in related quinoline derivatives .

Advanced: How can researchers address contradictory biological activity data across studies?

Contradictions may stem from variations in bacterial strains, assay conditions, or compound purity. Mitigation strategies:

- Standardize assay protocols (e.g., CLSI guidelines).

- Use isogenic mutant strains to isolate target-specific effects.

- Perform metabolomic profiling to identify off-target interactions .

Basic: What analytical methods are used to quantify this compound in complex matrices?

- HPLC-UV/DAD : Reverse-phase C18 columns with acetonitrile/water gradients .

- LC-MS/MS : For high sensitivity in biological samples .

- Validation parameters : Include linearity (R² > 0.99), LOD/LOQ, and recovery rates (85–115%) .

Advanced: How can impurities in synthesized batches be identified and mitigated?

- LC-HRMS : Detect trace impurities (e.g., chlorinated byproducts from incomplete purification) .

- Process Analytical Technology (PAT) : Real-time monitoring of reaction intermediates.

- Recrystallization optimization : Use mixed solvents (e.g., ethanol/water) to enhance purity .

Basic: What structural features influence the chelation properties of this compound?

The carboxylic acid (-COOH) and pyridyl nitrogen act as bidentate ligands, forming stable complexes with transition metals. Substituents like the methyl group at C8 modulate steric effects and electron density at the chelation site .

Advanced: How can thermodynamic vs. kinetic stability of metal complexes be evaluated?

- UV-Vis titration : Determine stability constants (logβ) under varying pH .

- Cyclic voltammetry : Assess redox stability of metal-ligand bonds.

- DFT calculations : Compare binding energies of different coordination modes .

Basic: What are the challenges in crystallizing this compound?

Hydrogen bonding between -COOH and pyridyl groups can lead to polymorphism. Solutions:

- Use slow evaporation in polar aprotic solvents (e.g., DMSO).

- Add co-crystallizing agents (e.g., pyridine derivatives) to stabilize lattice structures .

Advanced: How to resolve disordered structures in X-ray crystallography?

- Apply TWINABS for data scaling in twinned crystals.

- Use SHELXL refinement with restraints on bond lengths/angles.

- Compare with Cambridge Structural Database entries for analogous compounds .

Basic: What degradation pathways are observed under storage conditions?

- Hydrolysis : Carboxylic acid decarboxylation at high humidity.

- Photooxidation : Quinoline ring degradation under UV light.

Recommendations: Store in amber vials at -20°C under inert atmosphere .

Advanced: How to predict degradation products using computational tools?

- Gaussian-based DFT : Simulate reaction pathways for hydrolysis/oxidation.

- HPLC-TOF-MS : Correlate experimental fragments with in silico predictions .

Basic: How are structure-activity relationships (SAR) studied for this compound?

- Analog synthesis : Vary substituents (e.g., methyl, halogens) at C8 or C2.

- Docking studies : Map interactions with bacterial targets (e.g., DNA gyrase) .

Advanced: Can molecular dynamics (MD) simulations explain contradictory SAR data?

Yes. MD can reveal:

- Binding mode flexibility : E.g., pyridyl rotation affecting metal chelation.

- Solvent accessibility : Impact of hydrophobic substituents on membrane penetration .

Basic: What are the synergies between this compound and antibiotics?

Preliminary studies on related quinolines show enhanced efficacy with β-lactams or fluoroquinolones. Test via checkerboard assays to calculate FIC indices .

Advanced: How to design combination therapies to combat resistance?

- Transcriptomic profiling : Identify genes upregulated in resistant strains.

- Nanoformulations : Co-deliver with adjuvants (e.g., efflux pump inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.